2-(5-bromo-2,3-dihydro-1H-inden-2-yl)acetic acid
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Overview
Description
2-(5-bromo-2,3-dihydro-1H-inden-2-yl)acetic acid is an organic compound with the molecular formula C11H11BrO2. This compound features a bromine atom attached to an indene ring system, which is further connected to an acetic acid moiety. The presence of the bromine atom and the indene structure imparts unique chemical properties to this compound, making it of interest in various scientific research fields.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making them potential targets for this compound.
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to various biological activities . The compound may interact with its targets in a similar manner, leading to changes in the biological system.
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways, leading to diverse biological activities . It’s plausible that this compound affects similar pathways, leading to downstream effects.
Result of Action
Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-2,3-dihydro-1H-inden-2-yl)acetic acid typically involves the bromination of an indene derivative followed by the introduction of the acetic acid group. One common method includes:
Bromination: The starting material, 2,3-dihydro-1H-indene, is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to yield 5-bromo-2,3-dihydro-1H-indene.
Carboxylation: The brominated intermediate is then subjected to carboxylation using carbon dioxide (CO2) in the presence of a base like sodium hydroxide (NaOH) to introduce the acetic acid group, forming this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated bromination systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-2,3-dihydro-1H-inden-2-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to alter the indene ring structure.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.
Major Products
Substitution: Products include azido or cyano derivatives of the original compound.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products include de-brominated or hydrogenated derivatives.
Scientific Research Applications
2-(5-bromo-2,3-dihydro-1H-inden-2-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-bromo-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid
- 2-(5-fluoro-2,3-dihydro-1H-inden-2-yl)acetic acid
- 2-(5-chloro-2,3-dihydro-1H-inden-2-yl)acetic acid
Uniqueness
2-(5-bromo-2,3-dihydro-1H-inden-2-yl)acetic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its fluoro and chloro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(5-bromo-2,3-dihydro-1H-inden-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c12-10-2-1-8-3-7(5-11(13)14)4-9(8)6-10/h1-2,6-7H,3-5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOQIZBILOTSRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)Br)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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